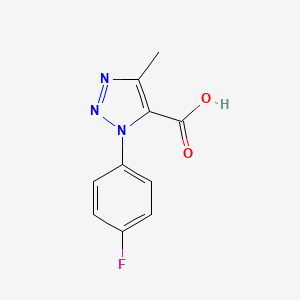
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one, or 4-Methyl-TBD, is a synthetic molecule and a member of the benzodiazepine family. It has been studied for its potential use in a variety of medical applications, including as an anxiolytic and anticonvulsant. 4-Methyl-TBD has been studied extensively in laboratory settings, and is increasingly being considered for clinical trials. In
作用机制
The mechanism of action of 4-Methyl-TBD is not completely understood. However, it is believed to act as an agonist at GABA-A receptors, which are responsible for mediating the effects of the neurotransmitter GABA. It is thought that 4-Methyl-TBD enhances the effects of GABA, leading to anxiolytic, anticonvulsant, and hypnotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-TBD have been studied in a variety of laboratory and clinical settings. In animal models, 4-Methyl-TBD has been shown to reduce anxiety-related behaviors and to reduce seizure activity. In humans, 4-Methyl-TBD has been shown to reduce anxiety and to induce sedation. It has also been shown to reduce heart rate and respiration rate, and to reduce blood pressure.
实验室实验的优点和局限性
The use of 4-Methyl-TBD in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of conditions. It is also effective at low doses, making it suitable for use in animal models and in vitro systems. However, there are some limitations to using 4-Methyl-TBD in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the system. Additionally, it is not approved for use in humans, so any studies involving human subjects must be conducted in a controlled clinical setting.
未来方向
Given the promising results of laboratory and clinical studies, there are a number of potential future directions for the research and development of 4-Methyl-TBD. These include further studies into the mechanism of action of 4-Methyl-TBD and the development of more effective formulations. Additionally, further studies into the potential therapeutic applications of 4-Methyl-TBD in the treatment of anxiety, seizures, and insomnia are warranted. Finally, further research into the safety and efficacy of 4-Methyl-TBD in humans is also necessary before it can be approved for use in clinical settings.
合成方法
4-Methyl-TBD can be synthesized in a two-step process. The first step involves the synthesis of the precursor, 1-methyl-4-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (1-Methyl-Cl-TBD). This is accomplished by the reaction of 3-chloro-1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (Cl-Methyl-Oxo-TBD) with an amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. The second step involves the conversion of 1-Methyl-Cl-TBD into 4-Methyl-TBD by the reaction of 1-Methyl-Cl-TBD with a reducing agent, such as sodium borohydride.
科学研究应用
4-Methyl-TBD has been studied extensively in laboratory settings, with research focusing on its potential use as an anxiolytic, anticonvulsant, and hypnotic. It has been studied in animal models and in vitro systems, as well as in human clinical trials. The results of these studies have indicated that 4-Methyl-TBD has potential for use in the treatment of anxiety, seizures, and insomnia.
属性
IUPAC Name |
4-methyl-2,5-dihydro-1H-1,4-benzodiazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-8-4-2-3-5-9(8)11-6-10(12)13/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNMBZHUMMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)






![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)
